molecular formula C6H3BrFI B1271557 1-Bromo-4-fluoro-2-iodobenzene CAS No. 202865-72-3

1-Bromo-4-fluoro-2-iodobenzene

Cat. No.: B1271557
CAS No.: 202865-72-3
M. Wt: 300.89 g/mol
InChI Key: QDCBSSUCEUMLGC-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Contemporary Organic Synthesis

Halogenated aromatic compounds, or haloarenes, are a fundamental class of molecules in organic chemistry, characterized by one or more halogen atoms directly attached to an aromatic ring. ncert.nic.in Their importance stems from their wide-ranging applications, serving as crucial intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. ncert.nic.inuobaghdad.edu.iq The presence of halogen substituents on an aromatic ring significantly influences its chemical reactivity, providing a handle for further chemical transformations. reb.rw

Haloarenes are precursors for numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (F, Cl, Br, I) on a single aromatic ring allows for selective and sequential functionalization, a key strategy in the efficient construction of complex molecules. nih.govacs.org This controlled reactivity is a cornerstone of modern synthetic chemistry, enabling the targeted synthesis of molecules with specific properties and functions. researchgate.net

Overview of Trihalogenated Benzene (B151609) Derivatives: Strategic Importance of 1-Bromo-4-fluoro-2-iodobenzene

Among the vast family of haloarenes, trihalogenated benzene derivatives hold a special place due to the unique reactivity patterns conferred by the three halogen substituents. vulcanchem.com These compounds offer multiple sites for selective chemical modification, making them highly valuable building blocks in organic synthesis. The specific arrangement of different halogens on the benzene ring dictates the regioselectivity of subsequent reactions, allowing for a high degree of control in the synthesis of complex aromatic structures.

This compound is a prime example of a strategically important trihalogenated benzene derivative. chemicalbook.com Its molecular structure, featuring bromine, fluorine, and iodine atoms at specific positions on the benzene ring, provides a versatile platform for a variety of chemical transformations. The distinct electronic and steric properties of each halogen atom allow for selective reactions at each position. For instance, the carbon-iodine bond is generally the most reactive towards cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is the most stable and often remains intact during these transformations. ossila.com This hierarchy of reactivity makes this compound a highly sought-after intermediate for the synthesis of complex, multi-substituted aromatic compounds.

Research Landscape and Current Challenges in the Chemical Functionalization of this compound

The research landscape surrounding this compound is primarily focused on its application as a versatile building block in the synthesis of novel organic molecules. chemicalbook.com A significant area of investigation involves its use in palladium-catalyzed cross-coupling reactions to create new carbon-carbon and carbon-heteroatom bonds. smolecule.com Researchers are continually exploring new catalytic systems and reaction conditions to enhance the selectivity and efficiency of these transformations.

Despite its synthetic utility, the functionalization of this compound presents several challenges. One of the main difficulties lies in achieving complete regioselectivity, especially when attempting to functionalize the less reactive C-Br and C-F bonds. Side reactions, such as dehalogenation or rearrangement, can also occur under certain reaction conditions. Furthermore, the synthesis of this compound itself can be complex, often requiring multiple steps and careful purification to obtain the desired isomer with high purity. prepchem.com Overcoming these challenges is an active area of research, with the goal of unlocking the full synthetic potential of this versatile polyhalogenated arene.

Properties and Synthesis of this compound

This section details the physical and chemical properties of this compound, along with a common synthetic route.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₃BrFI
Molecular Weight 300.90 g/mol smolecule.com
Appearance Clear to light yellow liquid smolecule.com
Boiling Point 235 °C smolecule.com
Density 2.3 g/mL at 25 °C smolecule.com
Melting Point 27 °C (lit.) echemi.com

Synthesis of this compound

A common method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 5-bromo-2-fluoroaniline (B1303259). prepchem.com The synthesis proceeds as follows:

Diazotization: 5-bromo-2-fluoroaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. prepchem.com

Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide. prepchem.com This leads to the replacement of the diazonium group with an iodine atom, accompanied by the evolution of nitrogen gas. prepchem.com

Workup and Purification: The reaction mixture is extracted with an organic solvent, such as diethyl ether. The organic extracts are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield pure this compound as a colorless oil. prepchem.com

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the C-Br, C-F, and C-I stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations. spectrabase.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would display signals in the aromatic region, with coupling patterns determined by the relative positions of the protons and the fluorine atom. The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached halogen atoms.
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and iodine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBSSUCEUMLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942423
Record name 1-Bromo-4-fluoro-2-iodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-72-3
Record name 1-Bromo-4-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-fluoro-2-iodobenzene
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Reactivity and Mechanistic Investigations of 1 Bromo 4 Fluoro 2 Iodobenzene

Differential Reactivity Profiles of Bromine, Fluorine, and Iodine Substituents

The reactivity of the halogen atoms in 1-bromo-4-fluoro-2-iodobenzene is not uniform, enabling chemists to target specific positions on the aromatic ring. In transition-metal-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is determined by the carbon-halogen bond dissociation energy, following the trend: C–I > C–Br > C–Cl > C–F. thieme-connect.comnih.gov This inherent hierarchy is fundamental to the compound's use in sequential synthesis, as the iodine can be selectively functionalized while the bromine and fluorine atoms remain intact for subsequent reactions. vulcanchem.com The carbon-fluorine bond is exceptionally strong and generally considered inert under standard palladium-catalyzed coupling conditions.

Electronic and Steric Influences on Reactivity

The reactivity of each halogen is modulated by a combination of electronic and steric factors. All three halogens are electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic substitution. However, they also exhibit a resonance effect (+M), which can donate electron density to the ring.

Steric hindrance also plays a role. The iodine and bromine atoms are positioned ortho to each other, which can influence the approach of bulky catalysts or reagents to these sites. This steric crowding can affect reaction rates and, in some cases, the selectivity of transformations.

PropertyFluorine (F)Bromine (Br)Iodine (I)
Pauling Electronegativity3.982.962.66
C-X Bond Dissociation Energy (kJ/mol) in Ph-X544366299
Reactivity in Pd-Catalyzed Cross-CouplingLowest (Inert)IntermediateHighest

Halogen-Metal Exchange Processes

Halogen-metal exchange is a key transformation that further highlights the differential reactivity of the C-X bonds. When treated with organolithium reagents at low temperatures, polyhalogenated aromatic compounds typically undergo exchange at the most reactive halogen site. For this compound, this exchange occurs selectively at the iodine position. nih.govvulcanchem.com This regioselectivity is driven by the greater lability and higher polarizability of the C-I bond compared to the C-Br and C-F bonds, allowing for the generation of a specific aryllithium or aryl Grignard intermediate. This intermediate can then be trapped with various electrophiles, providing a pathway for functionalization that is complementary to cross-coupling methods.

Orthogonal Functionalization Strategies for Regioselective Transformations

The term "orthogonal functionalization" refers to the stepwise, selective modification of a multifunctional molecule at different sites without interfering with other reactive groups. The distinct reactivity of the halogens in this compound makes it an ideal substrate for such strategies. smolecule.com Chemists can perform a sequence of reactions, first targeting the most reactive C-I bond, followed by a reaction at the C-Br bond, all while leaving the robust C-F bond untouched. vulcanchem.com This approach provides a powerful tool for building complex molecular architectures with precise control over substituent placement, which is highly valuable in the synthesis of pharmaceuticals and functional materials. smolecule.comchemimpex.com

Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Position (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be performed with high regioselectivity. smolecule.com Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings selectively proceed at the C-I bond. vulcanchem.comtantuchemicals.com This is because the rate-determining step in most of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex, a step that is significantly faster for aryl iodides than for aryl bromides. nih.govrsc.org

For instance, a Sonogashira coupling between this compound and a terminal alkyne would yield a 2-alkynyl-1-bromo-4-fluorobenzene derivative, preserving the bromine atom for a subsequent, different coupling reaction. This chemoselectivity is a cornerstone of its synthetic utility. rsc.org

ReactionCoupling PartnerBond FormedTypical Selectivity on Substrate
Suzuki-MiyauraOrganoboron Reagent (R-B(OR)₂)C-CPreferential reaction at C-I position
StilleOrganotin Reagent (R-SnR'₃)C-CPreferential reaction at C-I position
SonogashiraTerminal Alkyne (R-C≡CH)C-C (sp)Preferential reaction at C-I position

Achieving high selectivity and yield in the cross-coupling of polyhalogenated arenes often requires careful optimization of the catalytic system. Key parameters include the choice of palladium precursor, base, solvent, and temperature. mdpi.com However, the ligand coordinated to the palladium center is arguably the most critical component for tuning reactivity and selectivity. acs.org

While traditional catalysts like Pd(PPh₃)₄ can be effective, modern synthetic chemistry increasingly relies on a diverse array of phosphine (B1218219), N-heterocyclic carbene (NHC), and other specialized ligands. scirp.orgmdpi.comrsc.org The steric and electronic properties of the ligand can be fine-tuned to control the outcome of the reaction. acs.org For example, bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the active catalytic species. In some complex cases, the choice of ligand can even override the inherent reactivity of the C-X bonds, allowing for selective coupling at a less reactive site, a strategy known as ligand-controlled selectivity. nih.gov

The selectivity observed in cross-coupling reactions of this compound is primarily a kinetic phenomenon. As mentioned, the oxidative addition of the Pd(0) catalyst to the C-X bond is typically the rate- and product-determining step. rsc.org The difference in activation energy for the cleavage of the C-I versus the C-Br bond is substantial enough to allow for a large kinetic window where the C-I bond reacts exclusively.

The rate of this step is influenced by several factors. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups slow it down. mdpi.com Steric hindrance around the halogen can also decrease the reaction rate. scirp.org Researchers utilize kinetic studies and computational methods, such as Density Functional Theory (DFT), to probe the reaction mechanisms. rsc.orgwuxibiology.com These investigations help in understanding the subtle electronic and steric effects that govern selectivity and are crucial for the rational design of more efficient and selective catalyst systems for the orthogonal functionalization of polyhalogenated compounds. wuxibiology.com

Optimization of Catalyst Systems and Ligand Architectures.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Fluorine Position

While halogens are typically considered leaving groups in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often counterintuitive, with fluoride (B91410) being a better leaving group than bromide or iodide in many cases. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the presence of strongly electron-withdrawing groups. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and susceptible to attack.

In the context of this compound, the fluorine atom is positioned para to the bromine atom and ortho to the iodine atom. The electron-withdrawing nature of all three halogens deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. masterorganicchemistry.com The fluorine atom, being the most electronegressive, strongly activates the ring for SNAr. Nucleophilic attack at the fluorine-bearing carbon is facilitated, leading to the formation of a Meisenheimer intermediate, a negatively charged resonance-stabilized complex. masterorganicchemistry.com The stability of this intermediate is crucial, and the presence of the other halogens can influence this. Subsequent loss of the fluoride ion restores aromaticity. masterorganicchemistry.com

Studies on related polyhalogenated benzenes have shown that the position of electron-withdrawing groups relative to the leaving group is critical in determining the reaction's feasibility. grafiati.com For SNAr to proceed efficiently at the fluorine position, the incoming nucleophile must attack the carbon atom bonded to the fluorine. The presence of the bulky iodine atom at the adjacent position could potentially introduce steric hindrance, making this approach less favorable compared to substitution at other positions. However, the strong electron-withdrawing effect of fluorine often overcomes this barrier. masterorganicchemistry.com

Selective Reactivity at the Bromine Position

The differential reactivity of the C-Br and C-I bonds is a cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, the C-I bond is significantly more reactive than the C-Br bond. This allows for selective functionalization at the iodine position while leaving the bromine intact for subsequent transformations. wikipedia.org

However, achieving selective reactivity at the bromine position first is more challenging and typically requires specific reaction conditions or a pre-functionalized coupling partner. One strategy involves the use of "halogen dance" reactions, where a bromo group can migrate to a different position on the ring under the influence of a strong base. researchgate.net While not a direct substitution at the original bromine position, it highlights the potential for complex rearrangements.

More direct approaches to functionalize the bromine position selectively in the presence of iodine are less common but can be envisaged through careful catalyst and ligand selection in cross-coupling reactions. For instance, certain ligand systems might exhibit a higher affinity for the C-Br bond or lower the activation barrier for its oxidative addition to the palladium center relative to the C-I bond, although this is not the typical reactivity pattern.

Iterative and Sequential Functionalization Approaches for Multisubstituted Products

The distinct reactivity of the three halogen atoms in this compound makes it an ideal substrate for iterative and sequential functionalization, allowing for the controlled synthesis of complex, highly substituted aromatic compounds. acs.orgresearchgate.net A common and powerful strategy involves a stepwise approach, targeting the most reactive site first.

A typical sequence would be:

Functionalization at the Iodine Position: The highly reactive C-I bond is selectively targeted in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to introduce a desired functional group. wikipedia.org

Functionalization at the Bromine Position: The remaining C-Br bond can then be subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), to introduce a second functional group.

Functionalization at the Fluorine Position: Finally, the C-F bond, which is the least reactive in cross-coupling but susceptible to SNAr, can be replaced by a suitable nucleophile. masterorganicchemistry.com

This stepwise approach provides a high degree of control over the final structure of the multisubstituted product. The ability to introduce different functionalities at specific positions is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. smolecule.com

Table 1: Example of a Sequential Functionalization Strategy

StepReaction TypeTarget PositionReagents and ConditionsProduct Type
1Sonogashira CouplingIodineTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, base2-Alkynyl-1-bromo-4-fluorobenzene derivative
2Suzuki CouplingBromineArylboronic acid, Pd catalyst, base1-Aryl-2-alkynyl-4-fluorobenzene derivative
3Nucleophilic Aromatic SubstitutionFluorineNucleophile (e.g., alkoxide, amine)1-Aryl-2-alkynyl-4-(nucleophile)benzene derivative

Exploration of Benzyne (B1209423) Intermediates and Cycloaddition Reactions from Dihalogenated Precursors

Ortho-dihalobenzenes are common precursors for the generation of benzynes, highly reactive and transient intermediates. echemi.comstackexchange.com this compound, having halogens in the 1,2-positions (iodo and bromo), can serve as a precursor to a fluorinated benzyne. The generation of benzyne from such precursors is typically achieved through treatment with a strong base, such as an organolithium reagent or lithium amalgam. echemi.comstackexchange.com The base abstracts a proton ortho to one of the halogens, followed by elimination of the metal halide.

Once generated, the fluorinated benzyne can participate in a variety of cycloaddition reactions, most notably [4+2] Diels-Alder reactions. researchgate.net When trapped with a suitable diene, such as furan, it can form bicyclic adducts which can be further transformed into valuable synthetic intermediates, like naphthols. stackexchange.com The presence of the fluorine atom on the benzyne intermediate can influence its reactivity and the regioselectivity of the cycloaddition.

The intramolecular version of the benzyne cycloaddition has also been explored, where the diene is tethered to the benzyne precursor, leading to the formation of polycyclic aromatic systems. researchgate.net The use of silicon tethers has proven effective in controlling the geometry of the intramolecular cycloaddition. researchgate.net

Computational Chemistry and Theoretical Studies on Reaction Energetics and Regioselectivity

Computational chemistry has become an indispensable tool for understanding the complex reactivity of molecules like this compound. science.gov Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into reaction mechanisms, transition state geometries, and the factors controlling regioselectivity. researchgate.netmdpi.com

Density Functional Theory (DFT) Analyses of Transition States and Reaction Mechanisms

DFT calculations are widely used to model the potential energy surfaces of chemical reactions involving halogenated benzenes. researchgate.netmdpi.com For this compound, DFT can be employed to:

Analyze SNAr Pathways: By calculating the energies of the Meisenheimer intermediates and the transition states for nucleophilic attack at each of the halogenated positions, the preferred reaction pathway can be predicted. These calculations can quantify the activating effect of the fluorine atom and the steric hindrance posed by adjacent groups.

Investigate Cross-Coupling Selectivity: DFT can elucidate the mechanism of palladium-catalyzed cross-coupling reactions by modeling the individual steps: oxidative addition, transmetalation, and reductive elimination. By comparing the activation barriers for the oxidative addition of the C-I and C-Br bonds to the palladium catalyst, the observed selectivity for the C-I bond can be rationalized.

Explore Benzyne Formation and Reactivity: The energetics of benzyne formation from this compound can be calculated, as well as the transition states for subsequent cycloaddition reactions. This allows for a deeper understanding of the factors that control the efficiency and selectivity of these transformations.

Prediction of Reactivity via Quantum Chemical Descriptors

In addition to full mechanistic studies, various quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of different sites within the this compound molecule. researchgate.netmdpi.com These descriptors provide a simplified yet powerful way to understand and predict chemical behavior.

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT are used to identify the most electrophilic and nucleophilic sites in a molecule. researchgate.net For SNAr, the carbon atom with the highest value for the Fukui function corresponding to nucleophilic attack (f+) would be the most likely site of reaction.

Electrostatic Potential (ESP) Maps: ESP maps visualize the distribution of electron density on the molecular surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this compound, the ESP map would show a region of high positive potential around the carbon atoms attached to the halogens, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. researchgate.net In reactions with nucleophiles, the LUMO is of primary importance, as the nucleophile will donate electrons into this orbital. The shape and localization of the LUMO can indicate the most favorable site for nucleophilic attack.

Table 2: Quantum Chemical Descriptors and Their Application to this compound

DescriptorDefinitionPredicted Reactivity
Fukui Function (f+)Measures the change in electron density when an electron is added.Identifies the most electrophilic carbon atoms, predicting the site of nucleophilic attack.
Electrostatic PotentialThe potential experienced by a positive point charge at the molecular surface.Highlights electron-deficient regions susceptible to nucleophilic attack.
LUMOThe lowest energy molecular orbital that is not occupied by electrons.The shape and energy of the LUMO indicate the most favorable site for accepting electrons from a nucleophile.

Photochemical Activation and Photodissociation Dynamics

The study of the photochemical behavior of this compound is crucial for understanding its stability and reactivity under ultraviolet (UV) irradiation. While specific experimental studies on the photodissociation dynamics of this particular molecule are not extensively documented in dedicated literature, a comprehensive understanding can be constructed by examining the well-established principles of haloaromatic photochemistry and by drawing parallels with closely related compounds such as iodobenzene (B50100), bromobenzene (B47551), and their fluorinated derivatives. The selective cleavage of a carbon-halogen bond is the anticipated primary photochemical event.

General Principles of Haloaromatic Photodissociation

The photochemical reactivity of haloaromatics is dominated by the cleavage of the carbon-halogen (C-X) bond. The energy of the C-X bond is a primary determinant of the molecule's lability. In the case of this compound, three different carbon-halogen bonds are present: C-I, C-Br, and C-F. The bond dissociation energies (BDEs) for these bonds in aromatic systems follow the trend C-F > C-Cl > C-Br > C-I. researchgate.netwikipedia.org This indicates that the carbon-iodine bond is the weakest and, therefore, the most susceptible to cleavage upon photochemical activation.

Bond TypeTypical Bond Dissociation Energy (Aryl Halides) (kJ/mol)
Aryl-F~500
Aryl-Cl~400
Aryl-Br~330
Aryl-I~280

This table presents representative bond dissociation energies for aryl halides to illustrate the relative bond strengths. Actual values can vary depending on the specific molecular structure.

Upon absorption of a UV photon, the molecule is promoted to an electronically excited state. The subsequent dissociation can occur through several mechanisms:

Direct Dissociation: Excitation from the ground state (S₀) directly to a repulsive electronic state, typically an nσ* state localized on the C-X bond. This process is very fast, often occurring on a sub-picosecond timescale.

Predissociation: Initial excitation to a bound ππ* state of the aromatic ring, followed by a non-adiabatic transition (intersystem crossing or internal conversion) to a nearby repulsive σ* state. The timescale for this process is dependent on the coupling efficiency between the involved electronic states. nih.gov

For iodoaromatics, photodissociation at wavelengths around 266 nm often involves contributions from both direct and predissociative pathways. nih.gov The iodine atom's strong spin-orbit coupling facilitates transitions between singlet and triplet states, complicating the dissociation dynamics. aip.org

Research Findings and Mechanistic Interpretation

Detailed research on the photodissociation of iodobenzene and bromobenzene provides a framework for predicting the behavior of this compound.

Excitation and Bond Cleavage: The UV absorption spectrum of this compound is expected to be a composite of the absorptions of its constituent chromophores. Iodobenzene typically displays a moderately strong absorption band around 227 nm and a weaker, structured band near 260 nm, which is attributed to nσ* and ππ* transitions. cdnsciencepub.com Bromobenzene and fluorobenzene (B45895) absorb at shorter wavelengths. Therefore, irradiation with common photolysis lasers (e.g., 266 nm) will efficiently excite the molecule, primarily targeting electronic transitions associated with the iodo- and bromo-phenyl moieties.

Given the significantly lower C-I bond energy, the primary photodissociation channel is overwhelmingly the cleavage of the C-I bond to produce a 4-bromo-2-fluorophenyl radical and an iodine atom.

C₆H₃BrFI + hν → C₆H₃BrF• + I•

The iodine atom can be formed in either its ground electronic state (I(²P₃/₂)) or its spin-orbit excited state (I(²P₁/₂)). The quantum yield of I formation (Φ(I*)) is a key parameter that provides insight into the nature of the dissociative electronic states. For iodobenzene at 266 nm, the quantum yield for the excited state iodine atom is approximately 0.35. nih.gov

Dissociation Dynamics and Anisotropy: The dynamics of the bond cleavage are often studied using techniques like photofragment translational spectroscopy, which measures the kinetic energy release and the angular distribution of the fragments. The angular distribution is characterized by the anisotropy parameter, β. A β value of +2 indicates a dissociation that is fast relative to molecular rotation and occurs along a transition dipole moment parallel to the breaking bond. A β value of -1 corresponds to a perpendicular transition.

Studies on iodobenzene photodissociation at 266 nm have revealed multiple dissociation channels with different characteristics. A fast, direct dissociation channel typically results in a high translational energy release and an anisotropy parameter approaching the parallel limit (β values often reported between 0.7 and 1.1). nih.govescholarship.org A slower, predissociative channel results in lower translational energy release (as more energy is partitioned into internal excitation of the phenyl radical) and a more isotropic fragment distribution (lower β value).

For this compound, cleavage of the C-I bond is expected to proceed rapidly. The likely mechanism involves excitation to one or more excited states, including ππ* and nσ* types, leading to prompt dissociation. The resulting 4-bromo-2-fluorophenyl radical would be produced along with I and I* atoms. The anisotropy parameter for this process would be expected to be positive and large, reflecting a parallel transition localized on the C-I bond.

ParameterExpected Value/Characteristic for C-I Fission at ~266 nmBasis of Expectation
Primary Photoproducts4-bromo-2-fluorophenyl radical, I(²P₃/₂) atom, I(²P₁/₂) atomLowest bond dissociation energy of the C-I bond.
Anisotropy Parameter (β)0.7 to +2.0Analogous to iodobenzene photodissociation, indicating a fast dissociation from a parallel transition. nih.govescholarship.org
Dissociation TimescaleSub-picosecond to a few picosecondsTypical for direct and fast predissociation in iodoaromatics. escholarship.org
I/I Quantum Yield~0.3 - 0.4Based on values for iodobenzene, reflecting the involvement of multiple dissociative surfaces. nih.gov

Cleavage of the C-Br bond, while thermodynamically less favorable, could potentially occur, especially at shorter excitation wavelengths where higher energy electronic states are accessed. However, studies on bromoiodobenzene have shown that C-I fission is the dominant channel. escholarship.org The C-F bond is the strongest and is considered photochemically inert under these conditions.

Applications of 1 Bromo 4 Fluoro 2 Iodobenzene in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The distinct reactivity of the C-I, C-Br, and C-F bonds in 1-bromo-4-fluoro-2-iodobenzene is the cornerstone of its utility in constructing intricate molecular frameworks. The iodine atom is the most reactive site, readily participating in a variety of cross-coupling reactions. This is followed by the bromine atom, while the fluorine atom is the least reactive and often remains in the final structure to modulate the properties of the molecule. ossila.com This hierarchy of reactivity allows for a stepwise and controlled functionalization of the aromatic ring.

Key reactions involving this compound include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. The higher reactivity of the iodine atom allows for selective coupling at the C2 position, leaving the bromine at C1 available for subsequent transformations. chemimpex.comchemimpex.com

Sonogashira Coupling: This reaction, also catalyzed by palladium, is instrumental in forming carbon-carbon triple bonds, which are important features in many complex natural products and functional materials. chemimpex.comchemimpex.com

Ullmann-Type Coupling: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. For instance, this compound can be coupled with phenols to yield diaryl ethers.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, while the least reactive of the halogens in this compound, can be displaced by strong nucleophiles under specific conditions, providing another avenue for functionalization. ossila.com

This selective reactivity enables chemists to build complex, multi-substituted aromatic systems that would be challenging to synthesize using other methods. For example, a sequential Suzuki coupling first at the iodine position, followed by a second coupling at the bromine position, allows for the introduction of two different aryl or alkyl groups onto the benzene (B151609) ring in a controlled manner.

Medicinal Chemistry and Pharmaceutical Research

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. chemimpex.comchemimpex.comguidechem.comcphi-online.com The presence of halogen atoms, particularly fluorine, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

This compound serves as a key starting material for the synthesis of a range of APIs. ossila.comcphi-online.com Its ability to undergo selective cross-coupling reactions makes it an ideal scaffold for building the core structures of complex drug molecules. For instance, it has been utilized in the development of selective factor Xa inhibitors, which are a class of anticoagulant drugs. ossila.com The synthesis of 7-fluoroindazole derivatives, potent and selective inhibitors of factor Xa, has been achieved using this compound as a key intermediate. ossila.com

Design and Synthesis of Novel Scaffolds for Biological Evaluation

The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel molecular scaffolds for biological screening. whiterose.ac.uk By systematically modifying the three halogen positions, chemists can generate libraries of diverse compounds for testing against various biological targets. The fluorine atom, in particular, is often incorporated to improve the pharmacokinetic properties of potential drug molecules. The ability to create a wide range of derivatives from a single, readily available starting material accelerates the drug discovery process.

Agrochemical and Specialty Chemical Development

The applications of this compound extend to the agrochemical and specialty chemical industries. chemimpex.comchemimpex.com Similar to its role in pharmaceuticals, this compound serves as a versatile building block for the synthesis of new pesticides and other specialty chemicals. cphi-online.com The introduction of fluorine and other halogens into agrochemical molecules can enhance their efficacy and environmental stability.

Materials Science Applications

This compound is also a valuable precursor in the field of materials science, particularly for the synthesis of liquid crystals and organic electronic components. ossila.comchemimpex.comguidechem.com The halogen atoms can impart specific electronic and physical properties to the final materials. guidechem.com

Precursors for Liquid Crystals and Organic Electronic Components

The rigid, well-defined structure of the substituted benzene ring makes this compound an excellent starting material for the synthesis of liquid crystalline materials. ossila.comrsc.org By incorporating this unit into larger, more complex molecules, materials with specific mesogenic properties can be designed and synthesized. Furthermore, this compound is used in the creation of advanced materials such as polymers and coatings, where the halogen atoms can enhance properties like durability and resistance to environmental factors. chemimpex.com Derivatives of this compound are also being explored as components of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₆H₃BrFI guidechem.com
Molecular Weight 300.897 g/mol guidechem.com
CAS Number 202865-72-3 sigmaaldrich.com
Appearance White to light-colored solid guidechem.com
Melting Point 37-38 °C fluorochem.co.uk
Boiling Point 235 °C fishersci.co.uk
Density 2.3 g/cm³ fishersci.co.uk
Solubility in Water Low
Solubility in Organic Solvents Soluble in common organic solvents guidechem.com

Synthesis of Conjugated Polymers and Optoelectronic Materials

The unique electronic properties imparted by the halogen substituents make this compound a critical precursor in materials science, particularly for the development of functional organic materials. It is a key component in the synthesis of conjugated polymers designed for optoelectronic applications, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

The primary advantage of this building block lies in the distinct reactivity of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the metal center under milder conditions than the C-Br bond. This reactivity difference enables chemists to perform selective coupling at the iodine-bearing position first, followed by a subsequent reaction at the bromine-bearing position. This stepwise approach is essential for the controlled synthesis of alternating copolymers with well-defined structures.

The presence of the electron-withdrawing fluorine atom on the phenyl ring is also crucial. It modulates the electronic energy levels (HOMO and LUMO) of the resulting polymer, which is a key strategy in tuning the material's semiconductor properties. By lowering the energy levels, the fluorine substituent can enhance the stability of the polymer against oxidation and improve its electron-transporting (n-type) characteristics. Research documented in a Japanese patent application (JP-2020057780-A) specifically identifies this compound as a monomer for creating conjugated polymers used in the semiconductor layer of organic thin-film transistors. rsc.org

Table 1: Research Findings on this compound in Conjugated Polymer Synthesis

FeatureDescription of Research FindingImplication for Optoelectronics
Selective Reactivity The C-I bond reacts preferentially in Pd-catalyzed cross-coupling, allowing for sequential monomer addition.Enables the synthesis of well-defined, regioregular alternating copolymers, leading to improved charge carrier mobility.
Electronic Tuning The fluorine atom acts as an electron-withdrawing group, lowering the HOMO/LUMO energy levels of the polymer backbone.Enhances air stability and facilitates the design of n-type or ambipolar semiconductor materials for CMOS-like logic circuits.
Patent Application Listed as a monomer in patent JP-2020057780-A for polymers in organic semiconductor layers. rsc.orgConfirms its industrial relevance and application in high-performance organic thin-film transistors (OTFTs).

Synthesis of Carbazole (B46965) Derivatives and Other Heterocyclic Systems

Carbazole and its derivatives are a vital class of nitrogen-containing heterocycles known for their excellent photophysical properties and charge-transporting capabilities, making them ubiquitous in materials for OLEDs, photovoltaics, and as host materials for phosphorescent emitters. The rigid, planar structure of this compound provides an ideal starting point for constructing these and other complex heterocyclic systems.

The synthesis of substituted carbazoles often relies on tandem cross-coupling reactions. A common strategy involves an initial intermolecular C-C or C-N bond formation at one of the halogenated sites, followed by an intramolecular cyclization to form the fused ring system. The differential reactivity of this compound is exploited to direct this sequence. For instance, a Buchwald-Hartwig amination can be performed selectively at the more reactive C-I position to couple the scaffold with an aniline (B41778) derivative. The resulting diarylamine intermediate can then undergo a second, intramolecular Buchwald-Hartwig reaction at the C-Br position to close the ring and form the carbazole core.

Furthermore, this building block is implicated in the synthesis of other complex heterocyclic frameworks. A world patent (WO-2021203014-A1) describes its use in preparing pyrano[4,3-b]indole derivatives, which are investigated as alpha-1-antitrypsin modulators for therapeutic applications. rsc.org This demonstrates the utility of the compound beyond materials science, extending into the field of medicinal chemistry for the creation of biologically active molecules.

Table 2: Illustrative Synthetic Pathway for Carbazole Synthesis

StepReaction TypeDescriptionResulting Intermediate/Product
1 Suzuki CouplingReaction of this compound with an arylboronic acid at the C-I position using a Pd catalyst.2-Aryl-1-bromo-4-fluorobenzene
2 Buchwald-Hartwig AminationCoupling of the intermediate from Step 1 with a primary amine at the C-Br position.N-(2-Aryl-5-fluorophenyl)amine derivative
3 Intramolecular C-H ArylationPalladium-catalyzed intramolecular cyclization to form the new heterocyclic ring.Fluorinated and arylated carbazole derivative

Development of Advanced Molecular Scaffolds and Metal-Organic Framework Linkers

An advanced molecular scaffold is a core molecular structure from which a family of related compounds can be built. This compound is an exemplary starting material for such scaffolds due to its rigidity and orthogonally reactive sites. These features allow for the precise, stepwise construction of complex, three-dimensional molecules with defined shapes and functionalities.

Chinese patents reveal the use of this compound in the synthetic methods for phenanthrene (B1679779) (CN-109896920-B) and indanone derivatives (CN-110028394-B). rsc.org The synthesis of these polycyclic aromatic systems from this compound showcases its role as a foundational piece in convergent synthesis strategies. A typical approach might involve a Sonogashira or Suzuki coupling at the C-I position to add a carbon-based side chain, followed by an intramolecular cyclization (e.g., a Heck reaction or Friedel-Crafts acylation) utilizing the C-Br position to build the fused ring systems characteristic of phenanthrenes or indanones.

In the field of supramolecular chemistry, this compound holds significant potential as a precursor for linkers used in Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal nodes connected by organic linkers. The properties of a MOF are directly determined by the geometry and functionality of its linker. The bromo- and iodo- substituents can be readily converted into coordinating groups, such as carboxylic acids or nitrogen-based heterocycles (e.g., pyridyls), through established organic transformations. A linker derived from this scaffold would offer a rigid, well-defined angle for connecting to metal centers, while the fluorine atom would be oriented into the pores of the resulting framework, allowing for the fine-tuning of surface properties like hydrophobicity and gas affinity.

Table 3: Applications in Advanced Scaffold and Linker Synthesis

Application AreaScaffold/Linker TypeSynthetic StrategyKey Feature of this compound
Polycyclic Aromatics Phenanthrene DerivativesSequential Suzuki coupling and intramolecular Heck cyclization.Orthogonal reactivity of C-I and C-Br bonds directs regioselective ring fusion.
Bioactive Molecules Indanone DerivativesFriedel-Crafts acylation followed by intramolecular cyclization.Provides a rigid core for building complex structures with pharmacological potential.
Supramolecular Chemistry Metal-Organic Framework (MOF) LinkersConversion of halogen atoms to carboxylate or pyridyl groups.The defined substitution pattern controls the geometry of the framework, while the fluorine atom functionalizes the pore surface.

Future Directions and Emerging Research Avenues for 1 Bromo 4 Fluoro 2 Iodobenzene Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 1-bromo-4-fluoro-2-iodobenzene into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production. Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the synthesis of polysubstituted aromatic compounds, including those derived from this compound, automated reactors and continuous flow systems can enhance efficiency and scalability. The inherent safety benefits of microreactors, which handle smaller volumes of reagents at any given time, are particularly advantageous when dealing with highly reactive intermediates. The development of automated synthesis platforms will enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for applications in drug discovery and materials science.

Sustainable and Green Chemistry Approaches for Halogenated Arene Synthesis and Functionalization

The principles of green chemistry are increasingly influencing the synthesis and functionalization of halogenated arenes. nih.gov Research is focused on developing more environmentally benign methods that reduce waste, avoid hazardous solvents, and utilize renewable resources. nih.gov For the synthesis of functionalized benzenes, methods that use water as a solvent and avoid the use of metals are being explored to enhance sustainability. nih.gov

Key areas of development include:

Catalyst-assisted reactions: The use of catalysts is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher efficiency. nih.gov Heterogeneous recyclable catalysts are of particular interest for Suzuki-Miyaura cross-coupling reactions as they offer a reusable alternative to homogeneous palladium complexes. researchgate.netresearchgate.net

Alternative solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a major focus. nih.gov Water is an especially attractive solvent for its low cost, non-toxicity, and non-flammability. nih.gov

Energy-efficient methods: Techniques such as microwave-assisted synthesis and mechanosynthesis are being investigated to reduce energy consumption and reaction times. nih.gov

One promising approach involves the use of a rhodium-on-alumina (Rh/Al2O3) catalyst for the complete hydrodehalogenation of polyhalogenated benzenes in water under mild conditions (1 atm H2, ambient temperature). researchgate.netacs.org This method has shown effectiveness in dehalogenating polychlorinated benzenes, bromobenzene (B47551), and iodobenzene (B50100). researchgate.netacs.org

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for achieving enhanced selectivity and efficiency in the functionalization of this compound. The three different halogen atoms on the benzene (B151609) ring present a challenge and an opportunity for site-selective reactions. The general reactivity order for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl. nih.govwuxibiology.com

Recent advancements include:

Palladium(I) Dimer Catalysts: A single air- and moisture-stable Pd(I) dimer has been shown to enable triply selective sequential C-C coupling of C-Br, C-OTf, and C-Cl bonds. nih.gov This demonstrates the potential for highly controlled, modular functionalization of polyhalogenated arenes. nih.gov

Nickel- and Palladium-Catalyzed Cross-Coupling of Stibines: A general and efficient method for the synthesis of Sb-aryl and Sb-alkyl stibines via nickel-catalyzed cross-coupling has been developed. acs.orgresearchgate.net These stibines can then undergo palladium-catalyzed cross-coupling with aryl halides, allowing for site-selective sequential reactions with polyhalogenated arenes. acs.orgresearchgate.net

Ligand- and Additive-Controlled Reactions: The selectivity of cross-coupling reactions can be influenced by the choice of ligands, additives, and solvents, enabling the functionalization of specific C-X bonds. nih.gov

Catalyst SystemReaction TypeSelectivityReference
Pd(I) DimerSequential C-C CouplingC-Br > C-OTf > C-Cl nih.gov
Ni/Pd and StibinesSequential Cross-CouplingC-I/C-Br vs. C-Cl acs.orgresearchgate.net
Ligand/Additive ControlCross-CouplingSite-selective nih.gov

Exploration of Biocatalytic Transformations of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of halogenated aromatic compounds. rsc.org Enzymes, such as halogenases and dehalogenases, can catalyze reactions with high regio- and stereoselectivity under mild conditions. rsc.orgtandfonline.com

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying and engineering enzymes with tailored activity towards this compound will be key. Flavin-dependent halogenases are promising candidates for the regioselective halogenation of aromatic compounds. rsc.org

Dehalogenation Pathways: Microbes have evolved metabolic pathways to degrade halogenated aromatics, often involving dehalogenation through reductive, oxidative, or hydrolytic reactions. bohrium.comnih.gov Understanding these pathways can inform the development of biocatalytic processes.

Laccase-Catalyzed Transformations: Laccases, a type of extracellular enzyme, can catalyze the one-electron oxidation of phenolic compounds and have been shown to transform halophenols into coupling products. nih.gov

Expanding the Scope of Orthogonal Functionalization to More Challenging Substrates

The concept of orthogonal functionalization, where different reactive sites on a molecule can be addressed independently, is central to the utility of this compound. The distinct reactivity of the C-I, C-Br, and C-F bonds allows for sequential cross-coupling reactions. wuxibiology.comnih.gov The typical reactivity trend follows C–I > C–Br > C–Cl > C–F, enabling chemoselective functionalization. nih.gov

Future efforts will aim to expand this methodology to more complex and challenging substrates. This includes developing catalytic systems that can differentiate between even more similar C-X bonds or that can tolerate a wider range of functional groups. The ability to perform site-selective cross-coupling on polyhalogenated arenes with identical halogen groups is a significant challenge that is being addressed through strategies such as electronically or sterically controlled processes and the use of specific ligands and additives. nih.gov

New Applications in Functional Materials and Supramolecular Chemistry

The unique electronic properties imparted by its halogen substituents make this compound a valuable precursor for the synthesis of functional materials. smolecule.com Its derivatives are being explored for applications in various fields:

Organic Electronics: Halogenated aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors (TFTs). smolecule.com The presence of bromine and iodine can enhance properties like thermal stability and conductivity. Fluoranthene-based derivatives, for example, have been synthesized for use as electron transport materials in OLEDs. rsc.org

Liquid Crystals: This compound and its derivatives are used in the synthesis of tolane liquid crystals, which are crucial for applications in the mid-wave infrared (MWIR) region due to their low absorption loss and high birefringence. ucf.eduepo.org

Supramolecular Chemistry: The halogen atoms on this compound can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of complex supramolecular structures.

Application AreaMaterial TypeKey PropertiesReference
Organic ElectronicsOLEDs, OPVs, TFTsThermal stability, conductivity smolecule.comrsc.org
Liquid CrystalsTolane Liquid CrystalsLow absorption loss, high birefringence ucf.eduepo.org
Supramolecular ChemistrySelf-Assembled StructuresHalogen bonding

Q & A

Q. How is 1-bromo-4-fluoro-2-iodobenzene systematically named according to IUPAC guidelines?

The compound is named by prioritizing substituents alphabetically (bromo > fluoro > iodo) and assigning the lowest possible locants. The benzene ring is numbered such that the iodo group (highest precedence alphabetically) receives the lowest position (position 2), followed by bromo (position 1) and fluoro (position 4). This results in the name This compound .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves sequential halogenation. For example:

  • Fluorination of a bromo-iodobenzene precursor via Balz-Schiemann or halogen-exchange reactions.
  • Iodination using iodine monochloride (ICl) or directed ortho-metallation strategies to ensure regioselectivity. Purity (>95%) is achievable via column chromatography or recrystallization, as noted in supplier catalogs .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves atomic positions and confirms regiochemistry. SHELXL/SHELXS software is recommended for refinement due to its robustness with heavy atoms (Br, I) .
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify coupling patterns (e.g., 3JH-F^3J_{\text{H-F}} and 4JH-I^4J_{\text{H-I}}).
  • Mass spectrometry : High-resolution MS validates molecular weight (300.89 g/mol) and isotopic patterns from 79Br^{79}\text{Br}/81Br^{81}\text{Br} and 127I^{127}\text{I} .

Q. How should researchers handle this compound safely in the lab?

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in dark, cool conditions (<4°C) to prevent decomposition.
  • Dispose via halogen-specific waste protocols due to bromine/iodine content .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of bromine vs. iodine in cross-coupling reactions?

Iodine’s lower electronegativity and weaker C-I bond (vs. C-Br) make it more reactive in Suzuki-Miyaura couplings. However, steric hindrance from adjacent substituents can reduce coupling efficiency. Computational studies (DFT) or competitive kinetic experiments are recommended to quantify these effects .

Q. How can contradictions in NMR spectral data (e.g., unexpected coupling constants) be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational barriers) or isotopic perturbations (e.g., 19F^{19}\text{F}-127I^{127}\text{I} coupling). Variable-temperature NMR or 13C^{13}\text{C}-enriched samples can clarify assignments. Comparative analysis with analogs (e.g., 1-bromo-2-iodobenzene) is also advised .

Q. What challenges arise in X-ray crystallography due to heavy atoms (Br, I)?

  • Absorption effects : High X-ray absorption by Br/I requires data collection at optimized wavelengths (e.g., synchrotron sources).
  • Disorder : Halogen atoms may exhibit positional disorder; SHELXL’s restraints (ISOR, DELU) improve refinement stability .

Q. How does this compound perform as a substrate in sequential halogen-exchange reactions?

Iodine can be selectively replaced via Ullmann or Finkelstein reactions, while bromine remains inert under mild conditions. Kinetic studies using GC-MS or in situ IR spectroscopy are effective for monitoring selectivity .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey ObservationsReference
1H^{1}\text{H} NMRδ 7.45 (d, 3JH-F^3J_{\text{H-F}} = 8.2 Hz, H-5); δ 7.12 (dd, 4JH-I^4J_{\text{H-I}} = 2.1 Hz, H-3)
19F^{19}\text{F} NMRδ -112.5 (m, F-4)
HRMS[M+H]+^+: 300.893 (calc. 300.891)

Table 2. Crystallographic Parameters (Hypothetical)

ParameterValue
Space groupP212_1/c
a, b, c (Å)7.12, 8.45, 12.31
R-factor0.032
Refinement toolSHELXL-2019

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.